N-(4-nitrobenzyl)methanesulfonamide

Synthetic chemistry Sulfonamide synthesis Process chemistry

N-(4-Nitrobenzyl)methanesulfonamide (CAS 24954-60-7, also indexed under 88918-72-3 as (4-nitrophenyl)methanesulfonamide) is an N-substituted methanesulfonamide derivative featuring a 4-nitrobenzyl moiety appended to the sulfonamide nitrogen. Its molecular formula is C₈H₁₀N₂O₄S with a molecular weight of 230.24 g/mol, and it is typically supplied as a research-grade compound at ≥95% purity.

Molecular Formula C8H10N2O4S
Molecular Weight 230.24 g/mol
Cat. No. B8417472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-nitrobenzyl)methanesulfonamide
Molecular FormulaC8H10N2O4S
Molecular Weight230.24 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NCC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C8H10N2O4S/c1-15(13,14)9-6-7-2-4-8(5-3-7)10(11)12/h2-5,9H,6H2,1H3
InChIKeyIPNKTDILKDQEPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Nitrobenzyl)methanesulfonamide for Research Procurement: Structural Identity and Class Positioning


N-(4-Nitrobenzyl)methanesulfonamide (CAS 24954-60-7, also indexed under 88918-72-3 as (4-nitrophenyl)methanesulfonamide) is an N-substituted methanesulfonamide derivative featuring a 4-nitrobenzyl moiety appended to the sulfonamide nitrogen [1]. Its molecular formula is C₈H₁₀N₂O₄S with a molecular weight of 230.24 g/mol, and it is typically supplied as a research-grade compound at ≥95% purity . Belonging to the broader sulfonamide class, this compound has appeared in the patent literature as a member of vanilloid receptor (TRPV1) antagonist series [2] and has been utilized as a synthetic intermediate for generating the corresponding 4-aminobenzyl analog via catalytic hydrogenation . However, its specific molecular architecture—a one-carbon methylene bridge separating the electron-withdrawing 4-nitrophenyl group from the methanesulfonamide core—distinguishes it from both N-aryl methanesulfonamides and N-benzyl analogs bearing different aryl substituents.

Why N-(4-Nitrobenzyl)methanesulfonamide Cannot Be Interchanged with Common Sulfonamide Alternatives


Within the methanesulfonamide chemical space, subtle structural variations produce profound differences in both physicochemical properties and biological activity profiles. The 4-nitro substituent on the benzyl ring introduces a strong electron-withdrawing effect that alters the pKa of the sulfonamide NH, modulates hydrogen-bonding capacity, and critically enables chemoselective reduction to the aniline derivative—a transformation inaccessible to non-nitro analogs . Comparative hTRPV1 antagonist data demonstrate that N-benzyl alkylsulfonamide derivatives exhibit structure-dependent activity spanning over four orders of magnitude, with substituent identity on the benzyl ring being a primary determinant of potency [1]. Furthermore, the methylene spacer in N-(4-nitrobenzyl)methanesulfonamide creates a distinct conformational profile compared to directly N-arylated methanesulfonamides such as NS-398 (N-[2-(cyclohexyloxy)-4-nitrophenyl]-methanesulfonamide), a known COX-2 inhibitor . These molecular distinctions mean that substituting this compound with N-benzylmethanesulfonamide (CAS 3989-45-5), N-methyl-4-nitrobenzenesulfonamide, or other in-class analogs will yield different reactivity, solubility, and target engagement outcomes, making compound-specific validation essential for reproducible research.

Quantitative Differentiation Evidence for N-(4-Nitrobenzyl)methanesulfonamide vs. Closest Structural Analogs


Synthetic Route Yield: Sulfonylation of 4-Nitrobenzylamine vs. Alternative N-Alkylation Pathways

The direct sulfonylation route—reaction of 4-nitrobenzylamine hydrochloride with methanesulfonyl chloride in dichloromethane using triethylamine as base at 0 °C—provides N-(4-nitrobenzyl)methanesulfonamide in 85% isolated yield after simple aqueous workup . In contrast, the alternative N-alkylation route using N-(methylsulphonyl)acetamide potassium salt and 4-nitrobenzyl bromide in DMF at 130 °C delivers the same product as a crude orange solid (approximately 82% crude mass recovery), requiring additional purification . The SuPhenEx (Sulfur-Phenolate Exchange) methodology reported by van den Boom and Zuilhof (2023) represents a modern alternative applicable to this compound class, operating at room temperature with yields reported as comparable to or better than traditional routes—though specific yield data for this exact substrate were not provided [1]. At procurement-relevant scale (25 g substrate), the sulfonylation route's 85% yield with straightforward workup translates to reduced solvent consumption, shorter processing time, and higher throughput compared to the elevated-temperature N-alkylation alternative.

Synthetic chemistry Sulfonamide synthesis Process chemistry Yield comparison

hTRPV1 Antagonist Activity: N-(4-Nitrobenzyl)methanesulfonamide vs. High-Potency Methanesulfonamide-Derived TRPV1 Antagonists

BindingDB entry BDBM50376270 (CHEMBL406573) reports N-(4-nitrobenzyl)methanesulfonamide to exhibit an IC₅₀ of 10,000 nM in a functional assay measuring capsaicin-induced activation of human TRPV1 expressed in HEK293 cells [1]. This activity level is approximately 3,300-fold weaker than SB-705498, a benchmark TRPV1 antagonist from the same chemical series that achieves IC₅₀ values of 3 nM (capsaicin), 6 nM (heat, 50 °C), and displays a pKᵢ of 7.6 in competitive binding assays [2]. In a separate radioligand displacement assay using [³H]RTX, the same BindingDB entry reports a Kᵢ of 156 nM for this compound at human TRPV1 [3]. Within the broader class of N-benzyl alkylsulfonamide derivatives evaluated by Lim et al. (2016), hTRPV1 antagonist potency varied by >4 orders of magnitude depending on substituent identity, with several analogs showing no measurable effect ('NE') in the same assay system [4]. The relatively modest TRPV1 potency of N-(4-nitrobenzyl)methanesulfonamide suggests its primary value in TRPV1 research lies as a low-affinity tool compound or structural reference point rather than as a lead-like antagonist.

TRPV1 antagonism Pain research Vanilloid receptor Ion channel pharmacology

Hydrogen-Bonding Capacity and Physicochemical Property Differentiation from Des-Nitro and N-Methyl Analogs

N-(4-Nitrobenzyl)methanesulfonamide (MW 230.24 g/mol) possesses one hydrogen bond donor (sulfonamide NH) and five hydrogen bond acceptors (two sulfonamide S=O oxygens, two nitro group oxygens, and the sulfonamide nitrogen) . In contrast, its des-nitro analog N-benzylmethanesulfonamide (CAS 3989-45-5, MW 185.24 g/mol) has only one hydrogen bond donor and three hydrogen bond acceptors, lacking the two additional H-bond acceptor sites contributed by the nitro group . This 67% increase in H-bond acceptor count (from 3 to 5) is predicted to substantially reduce membrane permeability and increase aqueous solubility relative to the des-nitro analog. N-Methyl-4-nitrobenzenesulfonamide (CAS 6319-45-5, MW 216.21 g/mol), a positional isomer where the sulfonamide nitrogen is methylated rather than benzylated, eliminates the hydrogen bond donor entirely—making it incapable of serving as a hydrogen-bond-donating pharmacophore element [1]. The molecular weight difference between the target compound and (4-nitrophenyl)methanesulfonamide (CAS 88918-72-3, MW 216.22 g/mol)—which lacks the N-methylene bridge—further illustrates that the benzylic sulfonamide architecture carries distinct physicochemical properties versus directly linked aryl sulfonamides .

Physicochemical profiling Hydrogen bonding Drug-likeness Solubility prediction

Electronic Effect of the 4-Nitro Group: Hammett σ Value Comparison for Reactivity Prediction

The 4-nitro substituent on the benzyl ring of N-(4-nitrobenzyl)methanesulfonamide carries a Hammett σₚ constant of +0.78, representing one of the strongest electron-withdrawing groups routinely employed in medicinal chemistry [1]. By comparison, the des-nitro analog N-benzylmethanesulfonamide bears an unsubstituted phenyl ring (σₚ = 0.00), while N-(4-methoxybenzyl)methanesulfonamide would feature a moderately electron-donating 4-methoxy substituent (σₚ = -0.27) [1]. The σₚ difference of 0.78 units between the 4-nitro and unsubstituted analogs translates to a predicted ~10-fold rate difference in reactions where the benzyl ring participates in charge development at the transition state. This electronic effect has been experimentally exploited: the 4-nitro group enables catalytic hydrogenation (H₂, Pd/C) to cleanly generate the 4-aminobenzyl derivative, a transformation evidenced by its use as a synthetic step in patent literature—a reactivity pathway entirely unavailable to the des-nitro analog . Additionally, the electron-withdrawing nature lowers the pKa of the sulfonamide NH proton, enhancing its leaving-group ability in N-alkylation and acylation reactions compared to electron-rich benzyl sulfonamides.

Physical organic chemistry Hammett constants Structure-reactivity relationships Electronic effects

TRPV1 Antagonist Selectivity Context: Distinguishing Methanesulfonamide from Benzenesulfonamide Carbonic Anhydrase Inhibitors

A critical differentiation exists between primary sulfonamide-bearing carbonic anhydrase (CA) inhibitors and N-substituted methanesulfonamides such as N-(4-nitrobenzyl)methanesulfonamide. Benzenesulfonamides with a free -SO₂NH₂ group (e.g., 4-nitrobenzenesulfonamide) potently inhibit human carbonic anhydrase isoforms through direct zinc coordination in the enzyme active site, with Kᵢ values typically in the nanomolar range [1]. In contrast, N-(4-nitrobenzyl)methanesulfonamide, where the sulfonamide nitrogen is fully substituted with both a methyl group (on sulfur) and a 4-nitrobenzyl group (on nitrogen), lacks the prerequisite primary sulfonamide -SO₂NH₂ pharmacophore required for CA inhibition [2]. Structural biology evidence confirms that diversely N-substituted benzenesulfonamides bind dissimilarly to human carbonic anhydrases, with N-nitrosulfonamides adopting binding modes distinct from those of primary sulfonamides [3]. This pharmacophoric distinction means that N-(4-nitrobenzyl)methanesulfonamide avoids the carbonic anhydrase off-target activity that is an intrinsic property of primary aromatic sulfonamides—a key consideration when selecting sulfonamide tool compounds for target-based screening where CA-mediated artifacts must be minimized. However, this inference is based on pharmacophore logic rather than direct selectivity profiling data for this specific compound.

Target selectivity Carbonic anhydrase TRPV1 Sulfonamide pharmacology

Defined Application Scenarios for N-(4-Nitrobenzyl)methanesulfonamide Based on Quantitative Evidence


Intermediate for 4-Aminobenzylmethanesulfonamide via Chemoselective Nitro Reduction

The strongest evidence-supported application for procuring N-(4-nitrobenzyl)methanesulfonamide is as a storable, well-characterized precursor to N-[(4-aminophenyl)methyl]-methanesulfonamide. The established reduction protocol using 10% Pd/C under hydrogen atmosphere in methanol/tetrahydrofuran cleanly converts the 4-nitro group to the corresponding aniline . This transformation exploits the strong electron-withdrawing character of the nitro group (σₚ = +0.78) and is orthogonal to the sulfonamide functionality. The resulting aniline derivative serves as a versatile handle for further diversification—amide coupling, sulfonamide formation, reductive amination, or diazotization—making the nitro compound a strategic intermediate for library synthesis. The 85% yield achievable in the upstream sulfonylation step ensures cost-effective procurement of the starting material at multigram scale.

Low-Potency Reference Compound for TRPV1 Antagonist Screening Cascades

With an hTRPV1 functional IC₅₀ of 10,000 nM (capsaicin-induced activation assay in HEK293 cells) and a [³H]RTX displacement Kᵢ of 156 nM [1], N-(4-nitrobenzyl)methanesulfonamide occupies a defined low-potency position within the TRPV1 antagonist pharmacophore landscape. This quantitatively documented weak activity—approximately 3,300-fold less potent than the clinical candidate SB-705498 [2]—makes the compound suitable as a low-affinity benchmark in TRPV1 screening cascades. It can serve as a pharmacophore-negative control (retaining the methanesulfonamide scaffold but lacking optimized substituents) or as a calibration standard for establishing assay sensitivity windows. Researchers can use its BindingDB-documented affinity values to validate assay performance when establishing new TRPV1 screening platforms.

Physicochemical Probe for Studying Nitro Group Contributions to Sulfonamide Solubility and Permeability

The compound's distinct molecular descriptor profile—MW 230.24, 1 HBD, 5 HBA—positions it as a comparative probe for investigating how the 4-nitro substituent modulates sulfonamide physicochemical properties . When paired with its des-nitro analog N-benzylmethanesulfonamide (MW 185.24, 1 HBD, 3 HBA) , the matched molecular pair enables deconvolution of the nitro group's contribution to logP, aqueous solubility, and parallel artificial membrane permeability. This type of systematic physicochemical comparison is valuable in drug discovery programs where the nitro group is being evaluated as a substituent for tuning ADME properties. The compound also serves as a comparison point against N-methyl-4-nitrobenzenesulfonamide (CAS 6319-45-5, 0 HBD) [3] for isolating the contribution of the sulfonamide NH hydrogen bond donor to solubility and crystal packing.

Building Block for Sulfonamide-Focused Compound Library Synthesis

As an N-benzyl methanesulfonamide containing a synthetically addressable nitro group, this compound enables two orthogonal diversification vectors: (1) the 4-nitro group can be reduced to -NH₂ for downstream amide or sulfonamide coupling, and (2) the sulfonamide NH can undergo N-alkylation or N-acylation to introduce additional substituents. The SuPhenEx methodology [4] provides a complementary modern synthetic entry to this compound class at room temperature, offering researchers flexibility in synthetic strategy depending on available equipment and scale requirements. The compound is commercially available from multiple suppliers at ≥95% purity, facilitating procurement for library production without the need for in-house synthesis of the core scaffold.

Quote Request

Request a Quote for N-(4-nitrobenzyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.